molecular formula C14H28FN B1531538 (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine CAS No. 2165691-60-9

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine

Cat. No.: B1531538
CAS No.: 2165691-60-9
M. Wt: 229.38 g/mol
InChI Key: FUMOUGYBKFAONX-ZIAGYGMSSA-N
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Description

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine is a fluorinated cyclohexanamine derivative with an octyl group attached to the nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Fluorination: The synthesis of this compound typically involves the fluorination of (1R,2R)-N-octylcyclohexan-1-amine using a suitable fluorinating agent such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Resolution: The racemic mixture can be resolved using chiral resolution techniques to obtain the (1R,2R)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired enantiomeric form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding fluorinated ketones or alcohols.

  • Reduction: Reduction reactions can be performed to convert the fluorinated cyclohexanamine to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).

  • Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated ketones or alcohols.

  • Reduction: Reduced amines or amides.

  • Substitution: Various fluorinated cyclohexanamine derivatives.

Scientific Research Applications

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological systems.

  • Industry: The compound can be used in the development of advanced materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

  • (1R,2R)-2-fluoro-N-hexylcyclohexan-1-amine: Similar structure but with a shorter alkyl chain.

  • (1R,2R)-2-fluoro-N-decylcyclohexan-1-amine: Similar structure but with a longer alkyl chain.

  • (1R,2R)-2-fluoro-N-ethylcyclohexan-1-amine: Similar structure but with a shorter alkyl chain.

Uniqueness: (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine is unique due to its specific combination of fluorine and octyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28FN/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14,16H,2-12H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMOUGYBKFAONX-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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